Codaphniphylline
Description
Overview of Daphniphyllum Alkaloids: Structural Diversity and Research Significance
Daphniphyllum alkaloids (DAs) are a structurally diverse group of nitrogen-containing natural products primarily isolated from species within the genus Daphniphyllum, an evergreen plant family predominantly found in Southeast Asia nih.gov. Since their initial discovery in 1909, more than 350 distinct Daphniphyllum alkaloids have been identified, showcasing a wide range of polycyclic architectures nih.gov. These compounds are characterized by their unique azapolycyclic frameworks, often featuring one or more quaternary stereocenters, which render them particularly challenging targets for chemical synthesis.
The research significance of Daphniphyllum alkaloids stems from two primary aspects: their profound structural complexity and their observed biological activities nih.gov. They have attracted considerable interest in both total synthesis and biosynthetic studies due to their intricate scaffolds. Reports indicate that Daphniphyllum alkaloids exhibit a range of biological properties, including cytotoxicity, anti-inflammatory, neuroprotective, anti-cancer, and pesticidal activities, as well as nerve growth factor-regulating properties nih.gov. Biosynthetically, these alkaloids are hypothesized to originate from triterpenoid (B12794562) precursors, with squalene (B77637), derived from the mevalonic acid pathway, suggested as a key starting point.
Contextualization of Codaphniphylline within Daphniphyllum Alkaloid Subfamilies
This compound is a specific alkaloid with the chemical formula C30H47NO3 and a molecular weight of 469.7 g/mol . It has been isolated from various Daphniphyllum species, notably the branches of Daphniphyllum macropodum Miq., as well as Daphniphyllum oldhamii and Daphniphyllum pentandrum.
Daphniphyllum alkaloids are broadly categorized into numerous structurally distinct type subclasses, with classifications ranging from 13 to 35 different skeletal types, including prominent examples such as daphniphylline (B78742), sethis compound, calyciphylline-A, yuzurimine, and yuzurine types. This compound is recognized as a C30-type alkaloid. Its close structural relationship with daphniphylline is evident in research, with studies detailing the chemical transformation from daphniphylline to this compound. This direct synthetic connection often places this compound in discussions alongside or within the daphniphylline-type subfamily. Furthermore, this compound's structure is also included as a partial structure of daphmacrine (B12108090), highlighting its relevance in the context of other complex Daphniphyllum alkaloids.
The proposed biogenetic pathways for Daphniphyllum alkaloids suggest that C30-type DAs, such as this compound, are derived from six mevalonic acid molecules via a squalene-like intermediate. This suggests a common biosynthetic origin with other major Daphniphyllum alkaloid types.
Table 1: Key Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C30H47NO3 |
| Molecular Weight | 469.7 g/mol |
| PubChem CID | 12303733 |
| CAS Registry Number | 14694-15-6 |
| Source Plants | Daphniphyllum macropodum, Daphniphyllum oldhamii, Daphniphyllum pentandrum |
Historical Perspectives on this compound Research
The early structural elucidation of this compound represents a significant milestone in Daphniphyllum alkaloid research. The structure of this compound was reported in 1968 by Irikawa, Yamamura, Sakabe, and Hirata, concurrently with that of daphniphylline. While the structure of daphniphylline was definitively established through X-ray analysis, the structure of this compound was deduced by comparing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectra with those of daphniphylline. This early work also involved the chemical transformation of daphniphylline to this compound, providing crucial insights into their chemical relationship and interconversion.
Beyond structural determination, synthetic efforts aimed at these complex molecules emerged. For instance, the total synthesis of (+)-Codaphniphylline was achieved by Heathcock and co-workers and reported in The Journal of Organic Chemistry in 1995, marking a notable achievement in organic synthesis. Earlier synthetic endeavors also focused on constructing partial structures. For example, the synthesis of certain 6-oxa- and 2,8-dioxabicyclo[3.2.1]octanes, which are partial structures of both daphmacrine and this compound, starting from geraniol, was reported in connection with Daphniphyllum alkaloids. Comprehensive reviews by Kobayashi and Morita covering Daphniphyllum alkaloids, including early studies from 1987 to 2002, further contextualize the historical progression of research on compounds like this compound.
Properties
CAS No. |
14694-15-6 |
|---|---|
Molecular Formula |
C30H47NO3 |
Molecular Weight |
469.71 |
Appearance |
Powder |
Origin of Product |
United States |
Advanced Methodologies for Isolation and Structural Characterization of Codaphniphylline
Systematic Isolation Strategies from Biological Sources
The initial phase of studying natural products like Codaphniphylline involves carefully planned isolation strategies from their botanical origins. Daphniphyllum species have been identified as sources of this and related alkaloids nih.gov. The scarcity and inherent complexity of these alkaloids contribute to the challenge of their isolation whiterose.ac.uk.
Chromatographic Separation Techniques for Alkaloid Enrichment
Chromatographic techniques are indispensable for separating complex mixtures of phytoconstituents, including alkaloids, present in biological extracts iipseries.orgbioanalysis-zone.com. These methods exploit differences in chemical properties such as polarity, molecular size, and adsorption characteristics to achieve separation iipseries.orguspbpep.compurkh.com.
Commonly employed chromatographic techniques include:
High-Performance Liquid Chromatography (HPLC): A versatile and high-resolution technique, HPLC is frequently used for separating complex mixtures and is well-suited for alkaloids iipseries.org. It relies on a mobile phase passing through a column packed with a stationary phase, separating compounds based on their differential interaction uspbpep.compurkh.com. HPLC can be used for both analytical and preparative purposes to obtain larger quantities of pure compounds iipseries.org.
Thin-Layer Chromatography (TLC): Often used as a rapid qualitative screening and preliminary step in compound isolation, TLC involves separating compounds on a thin layer of adsorbent material iipseries.org.
Preparative Chromatography (e.g., Flash Chromatography, Preparative HPLC): These methods are crucial for scaling up the isolation process to obtain sufficient quantities of pure this compound for detailed structural studies iipseries.org.
Gas Chromatography (GC): While more suited for volatile compounds like essential oils and terpenoids, GC can also be integrated, particularly when coupled with mass spectrometry (GC-MS), for a comprehensive analysis of complex phytochemical profiles iipseries.org.
Chromatographic systems involve a mobile phase (liquid, gas, or supercritical fluid) and a stationary phase (solid or liquid supported on a solid/gel) uspbpep.com. The efficiency of separation depends on parameters such as column length, internal diameter, particle size, film thickness, flow rate, and temperature, which can be adjusted for optimal results uspbpep.com.
Optimized Extraction Protocols for Selective Isolation
The extraction of this compound from plant material typically involves optimized protocols designed to selectively isolate alkaloids while minimizing the co-extraction of undesirable compounds. This often begins with the physical maceration of the biological source (e.g., plant tissue) using methods like mortar and pestle or bead beating, which can enhance extraction efficiency protocols.iogene-quantification.de.
Following maceration, a suitable solvent system is crucial. Alkaloids are generally basic, and their extraction often involves pH-dependent liquid-liquid extraction. For instance, plant material might be treated with an acidic aqueous solution to protonate the alkaloids, making them soluble in the aqueous phase. Subsequent basification of the aqueous extract allows the deprotonated, neutral alkaloids to be extracted into an organic solvent.
Key considerations for optimized extraction protocols include:
Solvent Selection: The choice of solvent (e.g., chloroform (B151607) protocols.ioresearchgate.net, methanol, ethanol) depends on the polarity of the target alkaloid and other constituents.
Incubation Conditions: Duration and temperature of incubation can significantly impact extraction yield and purity protocols.ioresearchgate.net.
Centrifugation: Used for precipitation of impurities and separation of phases, often at specific speeds and temperatures protocols.ioresearchgate.net.
Washing Steps: Multiple washing steps with appropriate solutions help remove impurities and enhance the purity of the extracted compound protocols.ioresearchgate.net.
Quality Control: After extraction, the concentration and quality of the extracted material are typically evaluated using analytical techniques to ensure suitability for downstream analysis protocols.ioresearchgate.net.
High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation
Once isolated, this compound undergoes rigorous spectroscopic analysis to definitively determine its molecular structure, including connectivity and stereochemical assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of complex organic molecules like this compound, providing detailed information about the connectivity of atoms and their spatial arrangement researchgate.netresearchgate.net. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.
1D NMR (e.g., ¹H NMR, ¹³C NMR):
¹H NMR Spectroscopy: Provides information on the number of chemically distinct hydrogen atoms, their electronic environment (chemical shift), and their connectivity to neighboring hydrogens (splitting patterns and coupling constants) hmdb.cahmdb.carsc.org. The chemical shifts and coupling constants are invaluable for identifying different proton environments within the complex scaffold of this compound.
¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule, indicating the number of distinct carbon atoms and their hybridization states (chemical shift) rsc.org.
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other (i.e., on adjacent carbons), revealing spin systems rsc.org.
Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbon atoms directly attached to them, allowing for direct assignment of C-H units rsc.org.
Heteronuclear Multiple Bond Correlation (HMBC): Establishes long-range correlations between protons and carbons separated by two or three bonds, which is critical for piecing together complex substructures and quaternary carbons rsc.org.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments reveal protons that are spatially close, even if they are not directly bonded. This through-space correlation data is vital for determining the relative stereochemistry of chiral centers within the molecule whiterose.ac.uk.
Table 1 provides a hypothetical overview of common NMR parameters for a complex alkaloid, illustrating the type of data interpreted.
Table 1: Illustrative NMR Spectroscopic Data for a Complex Alkaloid (Hypothetical)
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) | Key COSY Correlations | Key HMBC Correlations |
| C-1 | XX.X | X.XX (d, J=X.X) | H-2 | C-3, C-X |
| C-2 | XX.X | X.XX (dd, J=X.X, X.X) | H-1, H-3 | C-4, C-X |
| C-3 | XX.X | X.XX (m) | H-2, H-4 | C-1, C-5 |
| ... | ... | ... | ... | ... |
| N-CH3 | XX.X | X.XX (s) | - | C-Y, C-Z (adjacent to N) |
Note: Specific data for this compound would be generated through experimental measurements.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structural features through fragmentation patterns researchgate.netsavemyexams.com.
Molecular Formula Determination: The molecular ion (M⁺) peak, representing the intact molecule's mass, is typically the peak with the highest mass-to-charge ratio (m/z) in the spectrum savemyexams.comchemguide.co.uk. This compound, for example, has a molecular formula of C₃₀H₄₇NO₃ and a molecular weight of 469.7 g/mol nih.gov. The precise m/z value of the molecular ion and its isotope peaks (e.g., M+1 due to ¹³C, M+2 due to isotopes like ¹⁸O, ³⁴S, or multiple heavy isotopes) allow for the precise determination of the molecular formula savemyexams.comchemguide.co.ukfiveable.me.
Fragmentation Pathway Analysis: In MS, molecules are ionized and then fragmented into smaller ions. The resulting fragmentation pattern serves as a unique "fingerprint" that provides structural information savemyexams.comchemguide.co.ukfiveable.meusp.br. Analyzing the masses of these fragment ions and the neutral losses associated with them can help deduce the arrangement of atoms within the molecule savemyexams.com.
Characteristic Fragments: Specific functional groups or structural motifs often cleave in predictable ways (e.g., alpha cleavage near heteroatoms, McLafferty rearrangements in carbonyl compounds, loss of small molecules like H₂O, CO₂). The presence or absence of these characteristic fragments can indicate the presence of certain groups within this compound savemyexams.comfiveable.me.
Tandem Mass Spectrometry (MS/MS): This technique involves isolating a specific ion (parent ion) and then fragmenting it further, providing a second generation of fragment ions. This offers more detailed structural information and helps in establishing connectivity within complex molecules researchgate.net.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
For chiral molecules like this compound, determining the absolute configuration (the precise 3D arrangement of atoms in space) is critical. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) spectroscopy, are highly valuable for this purpose, especially when single-crystal X-ray analysis (which requires suitable crystals) is not feasible researchgate.netmtoz-biolabs.comschrodinger.comspectroscopyeurope.com.
Principle of CD Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule mtoz-biolabs.comspectroscopyeurope.com. Only chiral molecules exhibit CD, and enantiomers display CD spectra of equal magnitude but opposite signs spectroscopyeurope.com.
Application for Absolute Configuration: The process involves recording the experimental CD spectrum of the sample mtoz-biolabs.comspectroscopyeurope.com. This spectrum is then compared with the CD spectra of structurally similar molecules with known absolute configurations, often found in literature mtoz-biolabs.com. Alternatively, theoretical CD spectra for possible enantiomers can be computationally simulated using methods like ab initio Density Functional Theory (DFT) schrodinger.comspectroscopyeurope.com. The experimental spectrum is matched to the simulated spectrum that shows the best correlation in terms of signs and intensities of the bands schrodinger.comspectroscopyeurope.com. This comparison allows for the unambiguous assignment of the absolute configuration mtoz-biolabs.comschrodinger.comspectroscopyeurope.com.
CD spectroscopy is particularly powerful because it can be performed in solution and provides rich spectral features, especially when considering vibrational circular dichroism (VCD) which arises from vibrational transitions and is even richer in detail than electronic CD schrodinger.comspectroscopyeurope.com. Factors such as solvent effects, concentration, and temperature can influence the CD spectrum, necessitating careful experimental design and theoretical modeling mtoz-biolabs.comschrodinger.com.
Single-Crystal X-ray Diffraction Analysis for Unambiguous Stereostructural Proof
Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique widely recognized as the gold standard for providing detailed information about the internal lattice of crystalline substances. This method allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and atomic positions within the crystal lattice, making it uniquely capable of providing unequivocal confirmation of the structure of synthesized organic molecules, including their absolute configuration. carleton.eduwur.nlwarwick.ac.uk The technique operates on the principle that crystalline substances act as three-dimensional diffraction gratings for X-rays. When monochromatic X-rays interact with a crystalline sample, constructive interference occurs at specific angles, satisfying Bragg's Law (nλ=2d sinθ). carleton.edu
The configuration of this compound, or related complex natural products, has been elucidated through single-crystal X-ray diffraction crystallography. capes.gov.br This method is paramount for definitively proving the stereostructure, especially for molecules with multiple chiral centers where conventional spectroscopic techniques (e.g., NMR) might provide insufficient information for absolute configuration assignment. wur.nl
Typical Data Acquired from Single-Crystal X-ray Diffraction
While specific crystallographic data for this compound were not directly available in the search results, a typical SC-XRD analysis yields a comprehensive dataset including:
| Parameter | Description |
| Unit Cell Dimensions | Measurements of the crystal lattice parameters (a, b, c, α, β, γ) that define the size and shape of the unit cell, the smallest repeating unit of the crystal. |
| Space Group | Information about the crystal's symmetry, indicating the arrangement of molecules within the unit cell. |
| Atomic Coordinates | Precise 3D positions (x, y, z) for each atom within the unit cell, providing the exact molecular conformation. |
| Bond Lengths | Distances between bonded atoms, crucial for confirming chemical connectivity and identifying functional groups. |
| Bond Angles | Angles formed by three covalently bonded atoms, offering insights into the molecular geometry and hybridization states. |
| Dihedral Angles | Angles between planes formed by sets of atoms, vital for understanding conformational preferences and stereochemistry. |
| Absolute Configuration | Determination of the absolute stereochemistry (R/S designation) of chiral centers, which is critical for defining the exact 3D structure and often pharmacological activity. wur.nl |
| Displacement Parameters | Also known as thermal parameters, these describe the vibrational motion of atoms around their equilibrium positions, providing insights into structural dynamics and disorder. |
Computational Approaches in Structural Elucidation Support
Computational chemistry plays an increasingly vital role in supporting the structural elucidation of natural products, particularly in cases where experimental data alone may not be sufficient or to corroborate findings. mestrelab.comconicet.gov.arnih.gov These approaches can assist in resolving structural problems, especially for molecules with complex architectures or when determining stereochemical configuration and conformation. mestrelab.com
Key Computational Methodologies:
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure (or nuclear structure) of many-body systems. In structural elucidation, DFT is commonly employed for:
Geometry Optimization: Refining proposed molecular structures to their lowest energy conformations, providing highly accurate structural models. mestrelab.com
NMR Chemical Shift Prediction: Calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) for proposed structures. These predicted values are then compared with experimental NMR data to validate or differentiate between potential isomers and stereoisomers. mestrelab.comconicet.gov.ar This comparison, often aided by statistical methods like DP4 analysis, helps to confirm the correctness of structural proposals. conicet.gov.ar DFT predictions offer accurate data and the flexibility to incorporate various couplings. mestrelab.com
Chiroptical Data Prediction: For determining absolute configuration, DFT can be used to predict chiroptical data, such as Electronic Circular Dichroism (ECD) spectra. Comparing these predicted spectra with experimental ECD data provides a powerful method for assigning absolute stereochemistry. nih.gov
Molecular Mechanics Force-Fields: These computational models are used for conformational searches, exploring the various possible three-dimensional arrangements of atoms in a molecule and identifying energetically favorable conformers. mestrelab.com This is particularly useful for flexible molecules where multiple conformations might exist.
Machine Learning (ML) Algorithms: Recent advancements have seen the integration of machine learning into computational NMR prediction and the correlation of experimental and calculated NMR data to facilitate structural elucidation. conicet.gov.ar ML models can learn from large datasets of known structures and their spectroscopic properties, enabling faster and potentially more accurate predictions, especially for large or conformationally complex molecules where traditional quantum mechanics simulations might be computationally intensive. conicet.gov.ar
The total synthesis of (+)-Codaphniphylline has leveraged computational perspectives, aided by DFT, indicating the practical application of these methods in confirming and guiding synthetic efforts towards such intricate natural products. escholarship.org Computational approaches, by predicting various spectroscopic parameters and exploring conformational space, provide a powerful complementary tool to experimental techniques for robust structural characterization.
Example of Computational Data Interpretation in Structural Elucidation
While specific computational parameters for this compound are not detailed here, the general application involves generating and refining structures computationally, then comparing predicted spectroscopic data with experimental observations.
| Computational Method | Output Data Type | Role in Elucidation |
| DFT Optimization | Optimized geometries, Energies | Provides stable 3D structures and relative energies of conformers/isomers. Essential for downstream calculations and understanding molecular shape. |
| DFT NMR Prediction | Calculated ¹H and ¹³C shifts, Coupling constants | Enables direct comparison with experimental NMR spectra. Discrepancies highlight incorrect structural proposals, while good agreement provides strong evidence for a proposed structure's correctness and aids in the assignment of specific resonances. This is particularly valuable for determining stereochemical configurations where experimental NOESY or J-coupling data might be ambiguous. mestrelab.com |
| DFT ECD Prediction | Calculated ECD spectra | Used to determine the absolute configuration of chiral molecules by comparing theoretically predicted circular dichroism curves with experimentally measured ones. nih.gov |
Elucidation of Codaphniphylline Biosynthetic Pathways
Hypothesized Biogenetic Origins from Precursor Molecules
The biosynthesis of Daphniphyllum alkaloids, including Codaphniphylline, is hypothesized to begin with fundamental building blocks from the mevalonate (MVA) pathway. researchgate.netwhiterose.ac.uk Early investigations established that these complex alkaloids are terpenoid in nature, originating from the assembly of multiple isoprene units. whiterose.ac.uk The core structure is derived from six mevalonate units, which come together to form a key C30 intermediate, squalene (B77637). researchgate.netwhiterose.ac.uk This initial hypothesis positions the complex, nitrogen-containing polycyclic structure of this compound as arising from a linear terpene precursor, a common strategy in natural product biosynthesis. The incorporation of nitrogen is a crucial step, proposed to occur after the initial formation of the carbon skeleton, leading to the characteristic alkaloid structure. researchgate.netnih.gov
Role of Polyisoprenoid Intermediates (e.g., Squalene-derived Pathways)
The central role of the polyisoprenoid intermediate, squalene, is a cornerstone of the proposed biosynthetic pathway for this compound. whiterose.ac.ukresearchgate.net It is postulated that squalene does not undergo the typical cyclization to form steroidal structures but is instead oxidatively modified to a linear dialdehyde (B1249045) intermediate. researchgate.netnih.gov This squalene-derived dialdehyde is a critical branching point, diverting triterpene metabolism towards the formation of the unique Daphniphyllum alkaloid skeletons. whiterose.ac.uk Pioneering biomimetic syntheses by Heathcock and colleagues have provided strong support for this hypothesis, demonstrating that a linear, oxidized squalene derivative can be chemically transformed into the core sethis compound skeleton. whiterose.ac.uknih.gov This suggests that the plant likely follows a similar pathway, utilizing squalene as the foundational scaffold upon which the complex polycyclic system of this compound is built.
Table 1: Key Precursor Molecules in the Early Stages of this compound Biosynthesis
| Precursor Molecule | Role in Pathway |
|---|---|
| Mevalonate (MVA) | The fundamental C5 building block derived from the mevalonate pathway. |
| Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP) | Isomeric C5 isoprene units formed from mevalonate; they are condensed to form larger isoprenoids. |
| Squalene | A C30 linear triterpene, formed from the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules. It serves as the direct precursor to the alkaloid's carbon skeleton. researchgate.net |
| Squalene-derived Dialdehyde | A key oxidized intermediate formed from squalene, which acts as the substrate for subsequent cyclization and nitrogen incorporation reactions. nih.gov |
Enzymatic Cascade Investigations and Mechanistic Postulations
While the specific enzymes responsible for this compound biosynthesis have not been fully characterized, mechanistic postulations based on biomimetic studies suggest a remarkable enzymatic cascade. scispace.com After the formation of the squalene-derived dialdehyde, a primary amine, possibly from an amino acid or pyridoxamine, is proposed to condense with one of the aldehyde groups. researchgate.netnih.gov This step introduces the crucial nitrogen atom and initiates a series of intramolecular reactions.
The proposed cascade includes several key transformations:
Enamine/Azadiene Formation: The initial imine may rearrange to form a reactive azadiene intermediate. researchgate.net
Intramolecular Diels-Alder Reaction: A key carbon-carbon bond-forming step is a hypothesized intramolecular [4+2] cycloaddition of the azadiene, which rapidly builds molecular complexity and establishes parts of the polycyclic core. researchgate.net
Mannich-type Closure: Subsequent intramolecular cyclizations, such as Mannich-type reactions, are postulated to complete the formation of the dense, cage-like skeleton characteristic of sethis compound, a likely precursor to this compound. researchgate.netwhiterose.ac.uk
These postulated steps represent an efficient strategy to construct the intricate ring system from a linear precursor in a controlled manner, likely orchestrated by a series of specific enzymes within the plant. nih.gov
Isotopic Labeling Studies for Biosynthetic Pathway Delineation
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules in a biosynthetic pathway. wikipedia.org Early feeding experiments in Daphniphyllum macropodum using isotopically labeled precursors provided crucial evidence for the proposed biogenetic origins of this compound and related alkaloids.
Studies demonstrated the following:
Mevalonate Incorporation: Labeled mevalonate was efficiently incorporated into daphniphylline (B78742) and this compound, confirming their origin from the mevalonate pathway. whiterose.ac.uk
Squalene Incorporation: The direct incorporation of labeled squalene into the alkaloids provided definitive proof of its role as a key triterpenoid (B12794562) intermediate. whiterose.ac.uk
More recent, sophisticated stable isotope labeling experiments have further refined this understanding. By feeding seedlings with labeled glucose (¹³C₆) and mevalonolactone (a precursor to MVA), researchers could track the flow of carbon atoms into the final alkaloid structures, confirming the number of MVA units incorporated and supporting the proposed squalene-derived pathway. whiterose.ac.ukresearchgate.net
Table 2: Summary of Key Isotopic Labeling Experiments
| Labeled Precursor | Plant Species | Key Finding | Reference(s) |
|---|---|---|---|
| Mevalonate-[¹⁴C] | Daphniphyllum macropodum | Confirmed that daphniphylline and this compound (C30 alkaloids) are derived from six mevalonate units. | whiterose.ac.uk |
| Squalene-[³H] | Daphniphyllum macropodum | Demonstrated that squalene is a direct precursor and that the alkaloids are triterpenoid in origin. | whiterose.ac.uk |
| Glucose-[¹³C₆] | Daphniphyllum macropodum | Showed significant isotope enrichment in C30 alkaloids, consistent with their formation via the terpenoid pathway. | researchgate.net |
| Mevalonolactone-2-[¹³C] | Daphniphyllum macropodum | Resulted in specific labeling patterns (+6 isotopologs for C30 compounds) that align with the incorporation of six MVA units via squalene. | researchgate.net |
Proposed Late-Stage Biosynthetic Transformations to this compound
The biosynthesis is thought to proceed via a common precursor, sethis compound, which then undergoes a series of late-stage transformations to generate the structural diversity observed in the Daphniphyllum alkaloid family. whiterose.ac.uk The conversion of the sethis compound skeleton into the daphniphylline-type skeleton, to which this compound belongs, involves a significant skeletal rearrangement.
Biomimetic chemical studies suggest that this transformation can occur through a fragmentation-rebonding process. whiterose.ac.uk It is hypothesized that an unsaturated amine intermediate, derived from a sethis compound-type precursor, undergoes a rearrangement where a key carbon-nitrogen bond is cleaved and a new one is formed. nih.gov This rearranges the nitrogen's position within the polycyclic framework, leading to the characteristic daphniphylline core structure. Subsequent oxidative modifications, such as hydroxylations and the formation of the bicyclic spiroketal moiety found in this compound, would represent the final steps in the biosynthetic pathway. researchgate.net
Total Synthesis and Development of Synthetic Methodologies for Codaphniphylline
Retrosynthetic Disconnections and Strategic Planning
Retrosynthetic analysis is a foundational technique in planning the synthesis of complex molecules like Codaphniphylline. jocpr.comic.ac.uk This process involves mentally deconstructing the target molecule into simpler, more readily available precursors, guiding the design of an efficient forward synthesis. jocpr.comic.ac.uk The highly fused and stereochemically dense core of this compound necessitates a carefully considered strategic plan that identifies key bond disconnections to simplify the complex polycyclic system. nih.govnih.gov
The seminal total synthesis of (+)-Codaphniphylline by Heathcock and coworkers provides a classic example of strategic planning. Their retrosynthetic analysis identified several key disconnections that formed the basis of their synthetic route. The strategy hinged on simplifying the pentacyclic core by disconnecting strategic C-C and C-N bonds, ultimately tracing the complex structure back to simpler, achiral starting materials.
A primary disconnection involved the C-N bond of the dihydropyrrole ring, envisioning its formation late in the synthesis via the condensation of a primary amine with a ketone precursor. Further analysis of the carbocyclic core suggested a crucial intramolecular Michael addition to form one of the key rings. The central bicyclo[2.2.2]octane core, a signature feature of this alkaloid family, was envisioned to arise from an intramolecular Diels-Alder reaction or a related cyclization cascade. This strategic planning allowed for the systematic construction of the molecule, addressing the challenges of ring system formation and stereochemical control in a logical sequence. scispace.com
Table 1: Key Retrosynthetic Disconnections in this compound Synthesis
| Disconnection | Strategic Bond(s) | Corresponding Forward Reaction | Precursor Type |
|---|---|---|---|
| Ring A Formation | C-N Bond | Intramolecular amination/condensation | Amino-ketone |
| Ring C/D Formation | C-C Bond | Intramolecular Michael Addition | Enone with pendant nucleophile |
| Core Scaffold | Multiple C-C Bonds | Diels-Alder Cycloaddition | Acyclic or monocyclic diene/dienophile |
Early Total Syntheses and Their Foundational Contributions
The first total synthesis of (+)-Codaphniphylline, accomplished by the Heathcock group in 1995, represents a landmark achievement in the field of natural product synthesis. This pioneering work not only validated the proposed structure of the natural product but also established a foundational route that demonstrated the feasibility of constructing its formidable polycyclic architecture. The synthesis was a culmination of years of strategic planning and methodological development.
Heathcock's approach was characterized by its linear sequence, which meticulously built up the carbon skeleton and installed the numerous stereocenters with a high degree of control. A key feature of the synthesis was the use of a stereoselective intramolecular Michael reaction of an enolate onto an α,β-unsaturated ester to construct a key portion of the carbocyclic framework. The synthesis also showcased an elegant sequence involving an aldol (B89426) condensation and subsequent transformations to forge the intricate cage-like structure. This first synthesis laid the groundwork for future endeavors in the Daphniphyllum alkaloid family, providing valuable insights into the reactivity and stereochemical intricacies of the intermediates involved.
Key Step Methodologies in Polycyclic Scaffold Construction
The synthesis of this compound and its congeners has served as a platform for the development and application of powerful synthetic methods for building complex polycyclic systems.
Asymmetric Cycloaddition Reactions for Stereochemical Control
Asymmetric cycloaddition reactions are powerful tools for establishing multiple stereocenters in a single step, a highly desirable strategy for synthesizing complex molecules like this compound. nih.gov In the context of Daphniphyllum alkaloid synthesis, the intramolecular Diels-Alder reaction has been a central strategy. acs.org For instance, in the synthesis of the related alkaloid (−)-calyciphylline N, a substrate-controlled, intramolecular Diels-Alder reaction was employed to construct the bicyclic core and simultaneously set four contiguous stereocenters. acs.org The use of a Lewis acid, such as Et2AlCl, can promote the cycloaddition and enhance its stereoselectivity, ensuring the formation of the desired diastereomer. acs.org This type of reaction is invaluable as it rapidly builds molecular complexity from a relatively simple precursor, controlling the relative and, in asymmetric variants, the absolute stereochemistry of the product. nih.gov
Table 2: Example of Cycloaddition for Core Construction
| Reaction Type | Precursor | Key Reagents | Outcome | Reference |
|---|
Intramolecular Annulation and Cyclization Strategies
The construction of the many rings in the this compound scaffold relies heavily on intramolecular annulation (ring-forming) and cyclization strategies. These reactions are efficient because they tether the reacting partners, which facilitates the desired bond formation. Heathcock's synthesis of this compound featured several key intramolecular cyclizations. One of the most critical was a Dieckmann-type condensation to form a five-membered ring, which was followed by a sequence of reductions and oxidations to elaborate the core structure. Another pivotal step was an intramolecular aldol reaction that forged a crucial C-C bond, further assembling the caged skeleton. In related syntheses, other powerful cyclizations have been used, such as intramolecular epoxide openings mediated by carbanions and palladium-mediated cyclization cascades, demonstrating the versatility of this approach in building the dense core of these alkaloids. acs.org
Advanced Radical and Cascade Reactions
Biomimetic Synthetic Strategies and their Mechanistic Corroboration
Biomimetic synthesis, which seeks to mimic nature's biosynthetic pathways, offers an elegant and often efficient approach to natural product synthesis. scispace.comresearchgate.netchemrxiv.org The structural logic of a natural product is inherently tied to its biogenesis, and leveraging this connection can provide powerful strategic insights. scispace.comengineering.org.cn The biosynthesis of Daphniphyllum alkaloids is believed to proceed through a series of intricate cyclizations and rearrangements from a common acyclic precursor. Synthetic chemists have drawn inspiration from these proposed pathways to design laboratory syntheses.
A biomimetic approach allows chemists to target key bond formations and disconnections implied by the biogenesis, which can lead to novel and highly efficient routes. researchgate.netchemrxiv.org For instance, a proposed biosynthetic cascade involving squalene-like cyclizations followed by rearrangements to form the characteristic fused ring system of the Daphniphyllum core can inspire a laboratory equivalent using polyolefin cyclization strategies. The successful execution of a biomimetic synthesis can also provide strong circumstantial evidence to support a proposed biosynthetic hypothesis, creating a synergistic relationship between synthetic chemistry and chemical biology. engineering.org.cn
Table 3: Mentioned Compounds
| Compound Name |
|---|
| (+)-Codaphniphylline |
| (-)-Calyciphylline N |
| (-)-Caldaphnidine O |
| Et2AlCl (Diethylaluminum chloride) |
Synthesis of Complex Advanced Intermediates and Core Skeletal Assembly
The seminal total synthesis of (+)-Codaphniphylline by the Heathcock group laid the foundational strategy for constructing its complex core skeleton. This approach is rooted in a biomimetic hypothesis, which postulates that these alkaloids are derived from the triterpene squalene (B77637) through a series of intricate cyclization and rearrangement reactions. nih.govacs.orgnih.gov The laboratory synthesis, therefore, was designed to mimic key aspects of this proposed biosynthetic pathway, particularly the formation of the compact pentacyclic nucleus. nih.govbaranlab.org
The assembly of the core daphnane (B1241135) skeleton is a testament to strategic bond formation and the construction of multiple stereocenters. A key feature of the Heathcock synthesis is the creation of a highly functionalized bicyclo[2.2.2]octane core, which serves as a scaffold upon which the remaining rings are built. The synthesis involves a remarkable one-pot transformation of a dialdehyde (B1249045) precursor into a pentacyclic unsaturated amine, efficiently assembling the core of the Daphniphyllum alkaloids. nih.gov This key transformation highlights the efficiency of harnessing biomimetic reaction cascades. illinois.edu
The construction of advanced intermediates involves several key stages, as outlined in the landmark synthesis. The process begins with establishing the initial stereochemistry, which guides the stereochemical outcome of subsequent reactions. The synthesis progresses through the formation of crucial intermediates that ultimately converge to form the final, complex structure.
| Key Transformation | Description | Significance |
| Biomimetic Cascade | A one-pot reaction sequence transforming a dialdehyde into the core pentacyclic amine structure. nih.gov | Rapidly builds molecular complexity and establishes the core framework, mimicking the proposed natural synthesis. |
| Bicyclo[2.2.2]octane Formation | Construction of a key bicyclic intermediate that serves as the central scaffold. | Provides the rigid framework necessary for the correct stereochemical orientation of subsequent ring closures. |
| Final Ring Closures | A series of reactions to form the remaining heterocyclic rings of the daphnane skeleton. nih.gov | Completes the intricate, cage-like structure of this compound. |
The synthesis of the daphnane skeleton is a notable achievement in natural product synthesis, requiring precise control over reactivity and stereochemistry to assemble the molecule's unique three-dimensional structure. nih.gov
Divergent Synthetic Routes towards this compound and Related Analogs
The structural diversity within the Daphniphyllum alkaloid family presents an opportunity for the development of divergent synthetic strategies. uga.edu Such an approach would enable the synthesis of multiple, structurally related alkaloids, including this compound and its analogs, from a common advanced intermediate. This strategy is highly efficient as it minimizes the need for developing a completely new synthetic route for each target molecule.
The concept of reprogramming the biosynthetic network into a chemical synthesis network has been explored for other Daphniphyllum alkaloids. scispace.com This involves identifying a key, late-stage intermediate that can serve as a branch point. By applying different sets of chemical reactions to this common precursor, chemists can steer the synthesis towards various natural products. For instance, a common intermediate could be elaborated to form the specific ring systems and functional groups characteristic of this compound or, through a different reaction pathway, those of a related analog. scispace.com
While a specific divergent synthesis yielding both this compound and a close analog has not been extensively detailed in the literature, the principle is well-established within the synthesis of this alkaloid family. chiralpedia.com A hypothetical divergent approach starting from a key pentacyclic intermediate from the Heathcock synthesis could involve:
Route A (to this compound): A specific sequence of reductions and functional group manipulations to yield the target molecule.
Route B (to an Analog): Altering the reaction conditions or reagents to induce a skeletal rearrangement or modify peripheral functional groups, leading to a different member of the Daphniphyllum family.
This strategy hinges on the versatility of a common intermediate, which must possess the necessary functional handles to be selectively transformed into multiple distinct products. The development of such divergent routes is a key area of modern synthetic chemistry, offering a powerful tool for exploring the chemical space around a natural product and for structure-activity relationship studies. scispace.com
Challenges and Innovations in Scalable and Enantioselective Synthesis
Scalability Challenges:
Complex Purifications: The purification of complex intermediates can be challenging and may require specialized techniques that are not easily scaled up.
Use of Stoichiometric Reagents: Many steps may rely on stoichiometric amounts of expensive or hazardous reagents, which is not ideal for large-scale production.
Innovations aimed at addressing these challenges focus on developing more convergent and efficient synthetic routes. A convergent synthesis, where large fragments of the molecule are synthesized separately and then joined together at a late stage, is generally more scalable than a linear synthesis. Furthermore, the development of catalytic reactions to replace stoichiometric ones can significantly improve the efficiency and environmental footprint of a synthesis. researchgate.net
Enantioselectivity Challenges and Innovations: The presence of multiple stereocenters in this compound means that controlling its absolute stereochemistry is paramount. An enantioselective synthesis aims to produce only one of the two enantiomers of a chiral molecule.
| Strategy | Description | Innovation |
| Chiral Pool Synthesis | Starting from a naturally occurring, enantiomerically pure starting material. | A classic and reliable method, though limited by the availability of suitable starting materials. |
| Asymmetric Catalysis | Using a small amount of a chiral catalyst to induce high enantioselectivity in a reaction. wayne.edunih.gov | This is a major area of modern organic synthesis, with innovations including the development of new chiral ligands and catalysts for a wide range of transformations, such as asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. chiralpedia.com |
| Substrate Control | Where the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction. | This strategy is heavily utilized in the synthesis of complex molecules like this compound, where the rigid core structure can effectively control the approach of reagents. acs.org |
Recent advances in asymmetric catalysis offer powerful new tools for the enantioselective synthesis of Daphniphyllum alkaloids. researchgate.net For example, catalytic enantioselective photocyclization reactions are an emerging technology that could be applied to the construction of key heterocyclic rings. nih.gov The development of robust and highly selective catalytic methods is crucial for making the synthesis of complex chiral molecules like this compound more practical and scalable.
Investigations into Biological Activities and Molecular Interactions of Codaphniphylline
Exploration of Cellular Mechanisms of Action (Non-Clinical)
Non-clinical studies on Daphniphyllum alkaloids have primarily focused on their cytotoxic effects against various cancer cell lines. While direct evidence for Codaphniphylline's mechanism of action is not yet available, related compounds from this family have demonstrated the ability to induce cell death. For instance, daphnioldhanol A, a secodaphnane-type alkaloid, exhibited weak cytotoxic activity against the HeLa cell line. mdpi.com Another compound, daphnezomine W, also displayed moderate cytotoxicity against HeLa cells. nih.gov Furthermore, dcalycinumine A has been reported to inhibit the proliferation, migration, and invasion of nasopharyngeal cancer cells, while also promoting apoptosis. mdpi.com These findings suggest that a potential cellular mechanism of action for alkaloids in this class, possibly including this compound, could involve the induction of apoptosis in cancer cells.
The anti-inflammatory and neuroprotective activities observed in some Daphniphyllum alkaloids suggest other potential cellular mechanisms. whiterose.ac.uk These could involve modulation of inflammatory pathways or protection against neuronal damage, although the specific molecular events underlying these effects are still under investigation.
Molecular Target Identification and Ligand-Receptor Interaction Studies
The precise molecular targets of this compound have not yet been elucidated. The structural complexity and diversity of the Daphniphyllum alkaloids suggest that they may interact with a variety of cellular targets. acs.orgnih.gov Based on the observed biological activities of related compounds, potential molecular targets could include proteins involved in cell cycle regulation, apoptosis, and inflammatory signaling pathways.
For example, the cytotoxic activity of some Daphniphyllum alkaloids points towards potential interactions with key regulators of cell proliferation and survival. The anti-inflammatory effects of certain alkaloids from this family suggest possible interactions with enzymes or receptors that mediate inflammatory responses. whiterose.ac.uk However, without specific ligand-receptor interaction studies for this compound, any proposed molecular targets remain speculative and await experimental validation.
Structure-Activity Relationship (SAR) Profiling via Synthesized Analogs
Systematic structure-activity relationship (SAR) studies for this compound have not been reported. The significant synthetic challenges posed by the complex polycyclic core of Daphniphyllum alkaloids have largely limited the exploration of synthetic analogs for SAR profiling. acs.orgnih.gov The majority of research in this area has focused on the total synthesis of the natural products themselves rather than the generation of extensive analog libraries. acs.orgrsc.org
Despite the lack of specific SAR data for this compound, the diverse range of structures within the Daphniphyllum alkaloid family provides some preliminary insights. The variation in biological activity among different members of this class suggests that specific structural features are critical for their effects. mdpi.comnih.govd-nb.info For instance, the type and substitution pattern of the various rings in the polycyclic system, as well as the stereochemistry of the molecule, are likely to play a crucial role in determining biological activity. Future synthetic efforts that enable the systematic modification of the this compound scaffold will be essential for elucidating its SAR.
Pharmacological Hypothesis Generation (excluding clinical outcomes)
Based on the biological activities reported for the broader class of Daphniphyllum alkaloids, several pharmacological hypotheses can be generated for this compound, pending experimental verification.
Hypothesis 1: this compound may possess anticancer properties. The cytotoxic effects observed for several Daphniphyllum alkaloids against cancer cell lines suggest that this compound could also exhibit antiproliferative or pro-apoptotic activity. mdpi.comnih.gov Its complex structure may allow it to interact with novel targets in cancer cells, potentially overcoming mechanisms of drug resistance.
Hypothesis 2: this compound may have anti-inflammatory potential. The reported anti-inflammatory effects of some alkaloids in this family indicate that this compound could modulate inflammatory pathways. whiterose.ac.uk This could be relevant for the development of treatments for inflammatory disorders.
Hypothesis 3: this compound may exhibit neuroprotective effects. The neuroprotective properties identified in certain Daphniphyllum alkaloids suggest a potential role for this compound in protecting against neuronal damage. whiterose.ac.uk This could be explored in the context of neurodegenerative diseases.
It is critical to emphasize that these are hypotheses based on the activities of related compounds and require direct experimental testing with pure this compound to be substantiated.
Biochemical Pathway Modulation Research
Research into the specific biochemical pathways modulated by this compound is still in its infancy. However, the observed biological activities of related Daphniphyllum alkaloids provide clues as to which pathways might be affected.
The cytotoxic and pro-apoptotic effects of compounds like dcalycinumine A suggest a potential modulation of pathways that control cell death, such as the intrinsic or extrinsic apoptosis pathways. mdpi.com The anti-inflammatory activities reported for some alkaloids in this family point towards a possible interaction with signaling cascades like the NF-κB or MAPK pathways, which are central regulators of inflammation. researchgate.net Further research, including transcriptomic and proteomic studies, will be necessary to identify the specific biochemical pathways that are modulated by this compound.
Table of Reported Biological Activities of Selected Daphniphyllum Alkaloids
| Alkaloid | Biological Activity | Cell Line/Model | IC50/Effect | Reference |
| Daphnioldhanol A | Cytotoxic | HeLa | 31.9 μM | mdpi.com |
| Daphnezomine W | Cytotoxic | HeLa | 16.0 μg/mL | nih.gov |
| Dcalycinumine A | Antitumor | Nasopharyngeal cancer cells | Inhibition of proliferation, migration, and invasion; promotion of apoptosis | mdpi.com |
Computational and Theoretical Chemistry Approaches in Codaphniphylline Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules. wikipedia.orgnih.govcompmatphys.org These calculations allow for the determination of molecular geometries, reaction energies, and electronic properties, which are crucial for predicting a molecule's stability and reactivity. youtube.com
In the field of Daphniphyllum alkaloids, DFT has been instrumental in structure elucidation. For instance, the structures and absolute configurations of newly isolated alkaloids are often determined by comparing their experimental electronic circular dichroism (ECD) spectra with spectra calculated using time-dependent DFT (TD-DFT). mdpi.com This chiroptical method provides a reliable way to assign the stereochemistry of complex molecules.
Furthermore, quantum chemical calculations have been employed to understand reaction outcomes in synthetic efforts toward these alkaloids. In the total synthesis of (−)-calyciphylline N, a related Daphniphyllum alkaloid, computational studies were used in an attempt to rationalize an unexpected isomerization by determining the relative thermodynamic stability of the isomers. nih.govacs.org Although in that specific case the results were inconclusive, it highlights the application of these methods to probe reaction mechanisms and product stability. nih.govacs.org
The reactivity of a molecule is governed by its electronic properties, such as the distribution of electron density. DFT can be used to calculate reactivity descriptors that predict the most likely sites for nucleophilic or electrophilic attack, guiding synthetic modifications and understanding potential metabolic pathways.
| Computational Method | Application in Daphniphyllum Alkaloid Research | Information Gained |
| Density Functional Theory (DFT) | Geometry optimization and energy calculations. | Provides stable molecular conformations and relative energies of isomers. |
| Time-Dependent DFT (TD-DFT) | Calculation of Electronic Circular Dichroism (ECD) spectra. | Aids in the determination of absolute stereochemistry. |
| DFT-based Reactivity Descriptors | Prediction of reactive sites (Hypothetical for Codaphniphylline). | Identifies regions of the molecule susceptible to chemical reaction. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a small molecule, or ligand, interacts with a biological target, such as a protein or enzyme. youtube.comnih.govmdpi.com These methods are fundamental in drug discovery for predicting the binding mode and affinity of a compound to its receptor. jmbfs.org
While specific molecular docking or MD simulation studies on this compound have not been extensively reported, these techniques offer significant potential for exploring its biological activities. The Daphniphyllum alkaloids are known for a range of biological functions, including cytotoxic effects. mdpi.comnih.gov Molecular docking could be used to screen this compound against a panel of known cancer targets to generate hypotheses about its mechanism of action. The process involves computationally placing the this compound molecule into the binding site of a target protein and scoring the interaction to estimate binding affinity. biointerfaceresearch.com
Following docking, molecular dynamics simulations can provide a more detailed and dynamic view of the ligand-target interaction. uncw.edu An MD simulation would treat the this compound-protein complex as a dynamic system, simulating the movements of its atoms over time. frontiersin.org This can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding.
A hypothetical docking study of this compound with a protein kinase, a common cancer target, could yield data like that presented in the illustrative table below.
| Parameter | Illustrative Value | Interpretation |
| Binding Energy (kcal/mol) | -9.5 | A strong predicted binding affinity to the target protein. |
| Interacting Residues | Lys72, Glu91, Leu135 | Key amino acids in the protein's binding site that form interactions. |
| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions | The primary forces stabilizing the ligand-protein complex. |
| RMSD during MD (Å) | 1.5 | Indicates a stable binding pose throughout the simulation. |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Prediction of Spectroscopic Parameters via First-Principles Calculations
First-principles, or ab initio, calculations are used to predict various properties of molecules from the fundamental laws of quantum mechanics, without reliance on experimental data. nih.gov One of the most powerful applications of these methods in natural product chemistry is the prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov
The structural elucidation of complex molecules like Daphniphyllum alkaloids relies heavily on NMR spectroscopy. However, interpreting these spectra can be challenging due to overlapping signals and complex stereochemistry. Computational methods, especially DFT, can accurately predict ¹H and ¹³C NMR chemical shifts for a proposed structure. wikipedia.org By comparing the calculated NMR data with the experimental spectrum, chemists can confirm or revise a proposed structure. cas.org
This approach has been successfully applied to the structural revision of macropodumine A, an alkaloid related to this compound. mdpi.com Researchers compared the experimental NMR data with calculated data for the proposed structure, leading to a correction of its chemical architecture. mdpi.com This highlights the crucial role of computational NMR in avoiding structural misassignment, a persistent issue in natural product chemistry. mdpi.com
The general workflow involves optimizing the geometry of the candidate structure using DFT, followed by a calculation of the magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). nih.gov These shielding tensors are then converted into chemical shifts for comparison with experimental data.
| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Difference (ppm) |
| C-1 | 35.2 | 35.5 | -0.3 |
| C-5 | 78.9 | 79.1 | -0.2 |
| C-10 | 134.1 | 134.8 | -0.7 |
| C-17 | 55.6 | 55.4 | 0.2 |
Note: The data in this table is for illustrative purposes to demonstrate the comparison between experimental and calculated NMR chemical shifts.
Retrosynthetic Analysis and Reaction Prediction Algorithms
The chemical synthesis of structurally complex natural products like this compound is a formidable challenge. Computer-Assisted Organic Synthesis (CAOS) software has been developed to aid chemists in designing efficient synthetic routes. shenvilab.org These programs use algorithms to perform retrosynthetic analysis, a process where a target molecule is broken down into simpler, commercially available precursors. synthiaonline.com
Retrosynthesis software typically contains a vast database of chemical reactions and transformation rules. nih.gov When presented with a target like this compound, the software can propose multiple synthetic pathways by applying these rules in reverse. nih.gov Modern platforms often leverage artificial intelligence and machine learning to score and rank the proposed routes based on factors like predicted yield, step count, and the cost of starting materials. shenvilab.org
While the specific application of retrosynthesis software to this compound has not been detailed in the literature, such tools could be invaluable. They can suggest novel and non-intuitive disconnections that might be overlooked by a human chemist, potentially leading to more efficient syntheses of the complex polycyclic core of the Daphniphyllum alkaloids. acs.org
In addition to retrosynthesis, forward reaction prediction algorithms can assess the feasibility of a particular reaction step. Given a set of reactants and conditions, these tools predict the most likely product, helping to validate the steps in a proposed synthetic route and anticipate potential side products.
| Retrosynthesis Software | Key Feature | Potential Application to this compound Synthesis |
| ASKCOS | Open-source platform with multiple modules. | Suggesting disconnections for the core polycyclic system. |
| ChemAIRS | Commercial suite with synthetic accessibility scoring. | Evaluating the feasibility and complexity of different synthetic routes. |
| SYNTHIA™ (Merck KGaA) | Uses expert-coded rules to find novel pathways. | Identifying non-obvious strategies to construct the intricate cage structure. |
| IBM RXN | Cloud-based AI-driven reaction prediction. | Predicting the outcome of key bond-forming reactions in the synthetic sequence. |
Future Research Directions and Translational Perspectives for Codaphniphylline
Development of Novel Synthetic Methodologies for Architecturally Complex Derivatives
Asymmetric Synthesis: Developing novel asymmetric methods to control the numerous stereocenters of the codaphniphylline core with high precision will be crucial. This will enable the synthesis of enantiomerically pure derivatives for biological evaluation.
Late-Stage Functionalization: Methodologies that allow for the selective modification of the this compound scaffold at a late stage of the synthesis are highly desirable. This would provide rapid access to a wide range of analogs with varied functionalities, facilitating structure-activity relationship (SAR) studies.
Biomimetic Synthesis: Further investigation into the biosynthetic pathway of Daphniphyllum alkaloids could inspire more efficient and biomimetic synthetic strategies. nih.gov Mimicking nature's approach could lead to more convergent and atom-economical routes. nih.gov
| Synthetic Strategy | Key Objectives | Potential Impact |
| Asymmetric Catalysis | Precise control of stereochemistry | Access to enantiomerically pure derivatives for targeted biological studies |
| C-H Activation | Direct functionalization of the alkaloid core | Rapid generation of diverse analogs for SAR studies |
| Flow Chemistry | Scalable and efficient synthesis | Enabling larger quantities for in-depth biological and preclinical studies |
| Biomimetic Approaches | Mimicking natural biosynthetic pathways | More efficient and environmentally friendly synthetic routes |
Biotechnological Approaches for Enhanced Biosynthesis and Production
The natural abundance of this compound is often low, limiting its availability for extensive research. Biotechnological approaches offer a promising alternative to chemical synthesis for the sustainable production of this complex alkaloid. dntb.gov.uaresearchgate.net Future research in this area could involve:
Metabolic Engineering: Identifying and engineering the biosynthetic genes responsible for this compound production in Daphniphyllum species could enable its heterologous expression in microbial or plant-based systems. york.ac.uknih.gov This could lead to significantly higher yields and a more sustainable supply. nih.govpnas.org
Cell and Tissue Culture: Establishing stable and high-yielding cell or tissue cultures of Daphniphyllum species could provide a controlled environment for this compound production. researchgate.net Optimization of culture conditions and elicitation strategies could further enhance yields.
Enzymatic Synthesis: The discovery and characterization of the enzymes involved in the this compound biosynthetic pathway could pave the way for in vitro enzymatic synthesis of the molecule and its derivatives. nih.govrsc.org
Advanced Analytical Platforms for Metabolomics and Interactomics
To fully understand the biological role and potential therapeutic applications of this compound, it is essential to identify its molecular targets and interaction partners. Advanced analytical platforms will play a pivotal role in these investigations.
Metabolomics: Untargeted metabolomics studies of Daphniphyllum species can provide a comprehensive overview of the alkaloid profiles and their distribution within the plant. dntb.gov.uabiorxiv.orgnih.govresearchgate.net This can offer insights into the biosynthesis and ecological role of this compound. biorxiv.orgnih.govresearchgate.net
Chemical Proteomics: The use of this compound-based chemical probes in combination with mass spectrometry can help identify its direct protein targets in complex biological systems. iaanalysis.com
Interactomics: Techniques such as affinity purification-mass spectrometry (AP-MS) can be employed to elucidate the protein interaction networks associated with this compound's targets, providing a deeper understanding of its mechanism of action. iaanalysis.comfrontiersin.org
| Analytical Platform | Application for this compound Research | Expected Outcomes |
| High-Resolution Mass Spectrometry | Metabolomic profiling of Daphniphyllum species | Identification of new Daphniphyllum alkaloids and biosynthetic intermediates |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of derivatives and protein-ligand interactions | Detailed structural information and binding site mapping |
| Chemical Proteomics | Identification of direct protein targets | Understanding the molecular mechanism of action |
| Surface Plasmon Resonance (SPR) | Quantitative analysis of binding kinetics | Determination of binding affinities and specificities |
Interdisciplinary Research into Ecological Roles and Chemical Ecology
The complex structure of this compound suggests that it plays a specific role in the chemical ecology of Daphniphyllum plants. thieme-connect.com Understanding this role could provide valuable insights into its inherent biological activities. Future research should focus on:
Herbivore Deterrence: Investigating the effects of codaphniphyllum on herbivores could reveal its potential as a natural pesticide or antifeedant.
Allelopathic Interactions: Studying the impact of this compound on the growth and development of neighboring plants could uncover allelopathic properties.
Microbial Interactions: Exploring the influence of this compound on the plant's microbiome could reveal antimicrobial or symbiotic functions.
Exploration of Undiscovered Bioactivities and Mechanistic Characterization
While some bioactivities of Daphniphyllum alkaloids have been reported, including cytotoxic, antioxidant, and vasorelaxant effects, the full pharmacological potential of this compound remains to be explored. d-nb.infonih.govmdpi.com A systematic approach to screening for new bioactivities is warranted.
High-Throughput Screening: Screening this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. nih.govmdpi.com
Phenotypic Screening: Utilizing cell-based phenotypic screening assays can help identify compounds that induce a desired physiological response, even without prior knowledge of the molecular target. ftloscience.com
Mechanism of Action Studies: Once a promising bioactivity is identified, in-depth mechanistic studies will be crucial to understand how this compound exerts its effects at the molecular and cellular levels.
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Biological Discovery
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its analogs, aiding in the design of more effective synthetic strategies. acs.org
Bioactivity Prediction: ML models trained on large datasets of chemical structures and biological activities can be used to predict the potential pharmacological properties of this compound derivatives, helping to prioritize compounds for synthesis and testing. nih.govfnasjournals.compatsnap.com
Target Identification: AI algorithms can analyze large-scale biological data, such as genomic and proteomic data, to predict potential protein targets for this compound, guiding experimental validation efforts. nih.gov
Q & A
Q. What are the established methodologies for synthesizing Codaphniphylline, and how do they address stereochemical challenges?
this compound’s complex polycyclic structure requires multi-step synthetic routes. Key methods include biomimetic synthesis inspired by its natural biosynthesis and asymmetric catalysis to control stereocenters. For example, enantioselective aldol reactions or chiral auxiliary-mediated cyclizations are critical . Structural validation via NMR (e.g., NOESY for spatial proton arrangement) and X-ray crystallography is essential to confirm stereochemical fidelity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound in plant extracts?
A combination of LC-MS (for molecular weight and fragmentation patterns) and HRMS (for exact mass determination) is recommended. For purity assessment, HPLC with UV/Vis or evaporative light scattering detection (ELSD) ensures separation from structurally similar alkaloids. NMR (¹H, ¹³C, and DEPT) resolves proton environments and carbon frameworks .
Q. How can researchers design preliminary bioactivity assays to evaluate this compound’s pharmacological potential?
Begin with in vitro assays targeting specific pathways (e.g., cytotoxicity using MTT assays on cancer cell lines or enzyme inhibition studies). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves. Secondary assays (e.g., apoptosis markers or gene expression profiling) should follow to confirm mechanisms .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported pharmacological activities across studies?
Discrepancies may arise from differences in compound purity, assay conditions, or cell line variability. To address this:
- Standardize compound isolation protocols (e.g., repeated column chromatography).
- Replicate assays in multiple cell lines or in vivo models.
- Use orthogonal methods (e.g., SPR for binding affinity vs. functional assays) . Example: Conflicting cytotoxicity data could be reconciled by comparing apoptosis induction (Annexin V staining) versus necrosis markers (LDH release) .
Q. How can computational modeling enhance understanding of this compound’s structure-activity relationships (SAR)?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., kinases), while MD simulations assess stability of ligand-receptor complexes. Pair these with in vitro mutagenesis studies to validate critical residues. QSAR models can prioritize analogs for synthesis .
Q. What are the challenges in elucidating this compound’s biosynthetic pathway, and what tools address them?
Key challenges include low natural abundance and pathway complexity. Strategies:
- Isotopic labeling (¹³C/¹⁵N) to trace precursor incorporation.
- Transcriptomic analysis of host plants to identify candidate genes (e.g., P450s, methyltransferases).
- Heterologous expression in model systems (e.g., Nicotiana benthamiana) to validate enzyme function .
Methodological Considerations
Q. How should researchers design a reproducible protocol for isolating this compound from natural sources?
- Sample Preparation : Use fresh plant material to minimize degradation; lyophilize and grind to uniform particle size.
- Extraction : Optimize solvent polarity (e.g., methanol:water gradients) via TLC-guided fractionation.
- Purification : Combine size-exclusion chromatography with reverse-phase HPLC. Document retention times and solvent ratios .
Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects in preclinical studies?
- Nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Survival analysis (Kaplan-Meier curves) for in vivo efficacy studies .
Data Interpretation and Validation
Q. How can researchers distinguish this compound’s direct targets from off-target effects?
Q. What criteria validate the identification of a new this compound analog in synthetic studies?
- Spectroscopic Consistency : Match HRMS, NMR (¹H, ¹³C), and IR data with expected structures.
- X-ray Diffraction : Resolve crystal structure to confirm stereochemistry.
- Biological Activity : Compare bioactivity profiles with the parent compound .
Literature and Collaboration
Q. How can systematic reviews improve the prioritization of this compound research gaps?
Use PRISMA guidelines to screen literature, focusing on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
